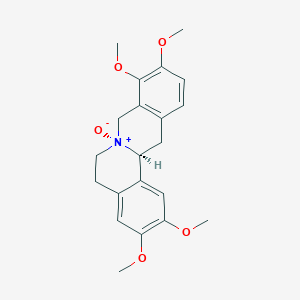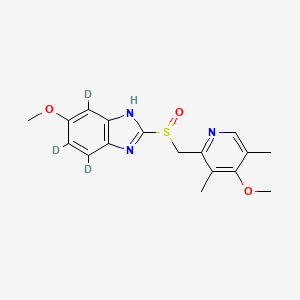
Epicorynoxidine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of epicorynoxidine, and related compounds such as corynoline and isocorynoline, has been achieved through biogenetic routes starting from protoberberine alkaloid corysamine. This approach mimics the natural biosynthetic pathways, offering a novel and efficient method to access these complex structures (Hanaoka, M., Yoshida, S., & Mukai, C., 1988). Additionally, synthetic routes for closely related compounds, such as L-epicapreomycidine, have been developed, showcasing the versatility of synthetic chemistry in creating complex molecules from simpler starting materials (Teshima, T., Konishi, K., & Shiba, T., 1980).
Molecular Structure Analysis
The molecular structure of epicorynoxidine is characterized by its hexahydrobenzo[c]phenanthridine skeleton, a common feature among its class. This structural motif is crucial for the biological activity of these molecules, and its synthesis often involves complex cyclization reactions and careful manipulation of functional groups to install the necessary stereochemistry.
Chemical Reactions and Properties
Epicorynoxidine and its analogs undergo a variety of chemical reactions, reflective of their functional groups and molecular architecture. For example, the photocyclisation of enamides has been used to synthesize epicorynoxidine analogs, highlighting the reactivity of the enamide moiety in forming polycyclic structures (Ninomiya, I., Yamamoto, O., & Naito, T., 1980).
Physical Properties Analysis
The physical properties of epicorynoxidine, such as solubility, melting point, and optical rotation, are directly influenced by its molecular structure. These properties are essential for understanding the compound's behavior in different environments and can provide insights into its potential applications.
Chemical Properties Analysis
Epicorynoxidine exhibits chemical properties typical of alkaloids, including basicity due to the presence of nitrogen atoms and reactivity related to its multiple ring system. The compound's ability to participate in various chemical reactions, including those involving its nitrogen-containing groups, is a key aspect of its chemical behavior.
Applications De Recherche Scientifique
- "New tetrahydroprotoberberine N-oxide alkaloids and cytotoxic constituents of Corydalis tashiroi" by J. J. Chen, C. Duh, and I. Chen (1999). This study isolated three new tetrahydroprotoberberine N-oxide alkaloids, including (-)-corynoxidine and (-)-epicorynoxidine, from the herb Corydalis tashiroi. The study found that these compounds exhibit significant cytotoxic activities against several cell lines, suggesting a potential application in cancer research (Chen, Duh, & Chen, 1999).
Mécanisme D'action
Target of Action
Epicorynoxidine primarily targets the P-388 cell line , a type of cancer cell . It exhibits cytotoxic effects on these cells, indicating its potential use in cancer research .
Mode of Action
Its cytotoxic effects on the p-388 cell line suggest that it interacts with these cells in a way that inhibits their growth or survival .
Result of Action
Epicorynoxidine shows cytotoxic effects on the P-388 cell line . This suggests that it may induce cell death or inhibit cell proliferation in these cells.
Propriétés
IUPAC Name |
(7R,13aS)-2,3,9,10-tetramethoxy-7-oxido-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-24-18-6-5-13-9-17-15-11-20(26-3)19(25-2)10-14(15)7-8-22(17,23)12-16(13)21(18)27-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEMUDHNCZHUKC-HTAPYJJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CC[N+]3(C2)[O-])OC)OC)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C[C@H]3C4=CC(=C(C=C4CC[N@+]3(C2)[O-])OC)OC)C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epicorynoxidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the key structural difference between corynoxidine and epicorynoxidine?
A1: Both corynoxidine and epicorynoxidine are N-oxides of 1-tetrahydropalmatine. The only structural difference between them lies in the B/C ring juncture. [] This subtle difference can potentially lead to variations in their biological activity and pharmacological properties.
Q2: What is the known biological activity of epicorynoxidine?
A2: While the provided abstracts do not directly address the biological activity of epicorynoxidine, they highlight that similar compounds isolated from Corydalis tashiroi exhibit cytotoxic activities against various cancer cell lines, including P-388, KB16, A549, and HT-29. [] This suggests that epicorynoxidine, due to its structural similarity, might also possess potential anticancer properties. Further research is needed to investigate its specific mechanisms of action and potential therapeutic applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




